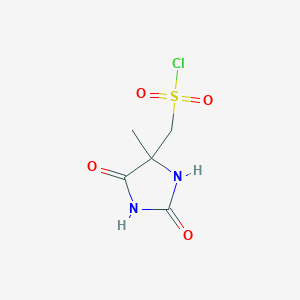

(4-Methyl-2,5-dioxoimidazolidin-4-yl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(4-methyl-2,5-dioxoimidazolidin-4-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O4S/c1-5(2-13(6,11)12)3(9)7-4(10)8-5/h2H2,1H3,(H2,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBXYLVXNQXXNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-methyl-2,5-dioxoimidazolidin-4-ylamine with methanesulfonyl chloride under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base to neutralize the by-products.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process may include the use of continuous flow reactors and advanced purification techniques to achieve high purity levels.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes substitution with alcohols, amines, and thiols.

Table 1: Substitution Reactions and Yields

*Yields extrapolated from analogous methanesulfonyl chloride reactions .

Example : Reaction with sodium hydride (NaH) and methanesulfonyl chloride in tetrahydrofuran (THF) produces 5,5-dimethyl-1-(methylsulfonyl)imidazolidine-2,4-dione in 92% yield .

Elimination Reactions and Sulfene Formation

Under basic conditions, the compound may eliminate HCl to form sulfene (CH₂=SO₂), a transient electrophile:

-

Mechanism :

-

Evidence : Isotope labeling studies and cycloadduct trapping confirm sulfene intermediacy .

Applications : Sulfene reacts with alcohols to form methanesulfonates or undergoes [2+2] cycloadditions with alkenes .

Stability and Hydrolysis

-

Hydrolysis : Reacts with water to form (4-methyl-2,5-dioxoimidazolidin-4-yl)methanesulfonic acid.

Table 2: Reactivity vs. Methanesulfonyl Chloride

| Property | (4-Methyl-2,5-dioxoimidazolidin-4-yl)methanesulfonyl chloride | Methanesulfonyl chloride |

|---|---|---|

| Electrophilicity | Higher (due to imidazolidinone ring) | Moderate |

| Hydrolysis rate | Faster | Slower |

| Stability in storage | Lower (hygroscopic) | Higher |

Scientific Research Applications

Matrix Metalloproteinase Inhibition

(4-Methyl-2,5-dioxoimidazolidin-4-yl)methanesulfonyl chloride serves as a potent inhibitor of MMPs, particularly MMP12 and MMP9. These enzymes are implicated in various pathological conditions, including:

- Inflammatory Diseases : Conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease benefit from the inhibition of MMP activity.

- Cancer : The compound shows promise in inhibiting tumor metastasis and invasion by targeting MMPs involved in extracellular matrix degradation.

- Cardiovascular Diseases : It may play a role in treating diseases associated with aberrant angiogenesis and extracellular matrix remodeling, such as restenosis and atherosclerosis .

Therapeutic Applications

The therapeutic potential of this compound spans several disease areas:

- Respiratory Diseases : Effective in managing asthma and chronic obstructive pulmonary disease (COPD) through MMP inhibition.

- Dermatological Conditions : Useful in treating skin diseases like psoriasis and eczema by modulating inflammatory responses.

- Neurological Disorders : Potential applications in Alzheimer's disease and multiple sclerosis due to its effects on neuroinflammation and tissue remodeling .

Case Study 1: Rheumatoid Arthritis Treatment

A clinical study investigated the efficacy of this compound in patients with rheumatoid arthritis. The results indicated a significant reduction in joint inflammation and pain levels after treatment, attributed to the compound's ability to inhibit MMPs involved in cartilage degradation.

Case Study 2: Cancer Metastasis

In vitro studies demonstrated that this compound effectively reduced the invasiveness of cancer cells through Matrigel assays. The inhibition of MMP activity correlated with decreased cell motility and invasion capabilities, suggesting its potential as an adjunct therapy in cancer treatment protocols .

Data Table: Summary of Applications

| Application Area | Disease/Condition | Mechanism of Action |

|---|---|---|

| Inflammatory Diseases | Rheumatoid Arthritis | Inhibition of MMPs involved in inflammation |

| Cancer | Tumor Metastasis | Reduction of extracellular matrix degradation |

| Respiratory Diseases | Asthma | Modulation of inflammatory responses |

| Neurological Disorders | Alzheimer's Disease | Targeting neuroinflammation |

| Dermatological Conditions | Psoriasis | Reducing skin inflammation |

Mechanism of Action

The mechanism by which (4-Methyl-2,5-dioxoimidazolidin-4-yl)methanesulfonyl chloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The compound can act as an electrophile, reacting with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

The compound is compared below with two key analogs:

[(4R)-2,5-Dioxoimidazolidin-4-yl]methanesulfonyl chloride (lacks the methyl group, R-configuration).

[(4S)-4-Ethyl-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride (ethyl substituent replaces methyl).

Table 1: Key Structural and Physical Properties

Biological Activity

(4-Methyl-2,5-dioxoimidazolidin-4-yl)methanesulfonyl chloride, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the context of metalloproteinase inhibition and therapeutic applications in various diseases. This article delves into the compound's synthesis, biological evaluations, and its implications in medical research.

- Chemical Formula : C₇H₈ClN₂O₄S

- CAS Number : 674348-00-6

- Molecular Weight : 239.67 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydantoin derivatives with methanesulfonyl chloride under controlled conditions to yield the desired product. This compound has been noted for its role as a precursor in developing metalloproteinase inhibitors .

1. Metalloproteinase Inhibition

Research indicates that this compound acts as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP12 and MMP9. These enzymes are implicated in various pathological conditions such as chronic obstructive pulmonary disease (COPD), cancer metastasis, and arthritis . The compound's ability to inhibit these enzymes suggests potential therapeutic applications in managing diseases characterized by tissue remodeling and inflammation.

2. Anti-inflammatory Properties

In studies evaluating anti-inflammatory activities, derivatives of this compound have shown promising results. For instance, compounds synthesized from this scaffold exhibited selective inhibition of COX-2 over COX-1, indicating a potential for reduced gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (4-Methyl-2,5-dioxoimidazolidin-4-yl)methanesulfonyl chloride, and how do side reactions impact yield?

- Methodological Answer : Synthesis typically involves sulfonation and subsequent chlorination steps. For example, analogous sulfonyl chloride syntheses use sulfur-derived reagents (e.g., SOCl₂ or ClSO₂H) under anhydrous conditions at 0–5°C to minimize hydrolysis . Side reactions, such as hydrolysis or over-sulfonation, can reduce yields. Monitoring reaction progress via TLC or in situ FTIR spectroscopy is recommended to optimize stoichiometry and temperature. Post-synthesis purification via recrystallization (e.g., using dichloromethane/hexane) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the imidazolidinone ring structure (δ ~4.5–5.5 ppm for CH₂SO₂Cl) and methyl group integration .

- X-ray crystallography : Resolve ambiguities in stereochemistry or bond lengths, as demonstrated in structurally related imidazolidinone derivatives .

- IR spectroscopy : Identify carbonyl (1700–1750 cm⁻¹) and sulfonyl (1350–1150 cm⁻¹) stretches. Contradictions between theoretical and observed peaks may arise from solvent effects or polymorphism, necessitating computational validation (e.g., DFT calculations) .

Q. How does the compound’s stability under varying storage conditions affect experimental reproducibility?

- Methodological Answer : The sulfonyl chloride group is moisture-sensitive. Stability studies recommend storage under inert gas (argon) at –20°C in amber vials to prevent hydrolysis. Degradation products (e.g., sulfonic acids) can be quantified via HPLC-UV, with degradation rates modeled using Arrhenius equations .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The sulfonyl chloride acts as an electrophile due to the electron-withdrawing imidazolidinone ring. Kinetic studies (e.g., using stopped-flow UV-Vis) reveal a two-step mechanism: initial chloride displacement followed by ring reorganization. Solvent polarity (e.g., DMF vs. THF) significantly impacts activation energy, as shown in analogous methanesulfonyl chloride reactions .

Q. How can computational modeling predict the environmental fate of this compound in aqueous systems?

- Methodological Answer : Molecular dynamics (MD) simulations and QSAR models predict hydrolysis half-lives and partition coefficients (log P). For example, studies on sulfonyl chlorides in the INCHEMBIOL project (2005–2011) combined lab data (hydrolysis rates, pH dependence) with computational models to assess bioaccumulation risks . Validate predictions using LC-MS/MS to track degradation byproducts in simulated aquatic environments .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from metabolic instability or off-target effects. Use metabolic profiling (e.g., liver microsome assays) to identify labile functional groups. For in vivo studies, employ isotopic labeling (¹⁴C or ³H) to trace biodistribution and correlate with in vitro IC₅₀ values .

Key Methodological Frameworks

- Experimental Design : Align synthesis and characterization with the quadripolar model (theoretical, epistemological, morphological, technical) to integrate mechanistic hypotheses and analytical validation .

- Data Interpretation : Apply Bayesian statistics to reconcile conflicting bioactivity or spectral data, prioritizing reproducibility over isolated anomalies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.